Comparative Lipophilicity (LogP): Impact on Membrane Permeability and Bioavailability
Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate exhibits a predicted LogP of 2.45 , placing it within an optimal range for drug-like molecules and differentiating it from more lipophilic or hydrophilic analogs. For comparison, a structurally related compound, Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate, is reported to have a lower LogP range of 1.5 - 2.5 . The higher, more consistent LogP of the target compound suggests improved membrane permeability relative to the ethyl analog, which is a critical consideration for cellular assays and in vivo studies.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.45 (predicted) |
| Comparator Or Baseline | Ethyl (5-chloro-1,3,4-thiadiazol-2-yl)carbamate: 1.5 - 2.5 (reported range) |
| Quantified Difference | Target compound's LogP is at the upper end of the comparator's range, indicating potentially higher lipophilicity. |
| Conditions | Predicted using ACD/Labs Percepta Platform (target) vs. vendor-reported range (comparator). |
Why This Matters
A well-defined and favorable LogP value is a key selection criterion for building screening libraries and designing compounds with better cell permeability and oral bioavailability.
